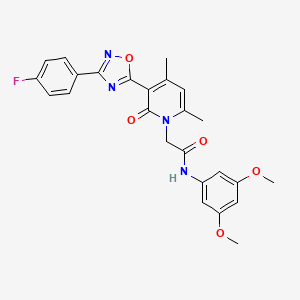![molecular formula C22H22F2N4O3S2 B3401918 (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-((4-fluorophenyl)sulfonyl)pyrrolidin-2-yl)methanone CAS No. 1048643-02-2](/img/structure/B3401918.png)
(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-((4-fluorophenyl)sulfonyl)pyrrolidin-2-yl)methanone
Overview
Description
This compound belongs to a class of molecules that contain a benzo[d]thiazol-2-yl and a piperazin-1-yl group . It is structurally similar to other compounds that have shown anti-inflammatory and analgesic activities .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure and the types of atoms and functional groups it contains. For instance, its solubility can be predicted based on the presence of polar and nonpolar groups . Its spectral data can be obtained using techniques such as NMR and IR spectroscopy .Future Directions
Mechanism of Action
Pharmacokinetics:
Here’s what we know about its pharmacokinetic properties:
- Absorption : Information is not available .
- Volume of Distribution : Not available .
- Protein Binding : Not available .
Result of Action:
- Antitumor and Cytotoxic Activity : Some thiazole derivatives demonstrate cytotoxic effects on tumor cells . However, whether our compound shares this property remains uncertain.
properties
IUPAC Name |
[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-[1-(4-fluorophenyl)sulfonylpyrrolidin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O3S2/c23-15-6-8-16(9-7-15)33(30,31)28-10-2-4-18(28)21(29)26-11-13-27(14-12-26)22-25-20-17(24)3-1-5-19(20)32-22/h1,3,5-9,18H,2,4,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJYJGXWFIOJFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=NC5=C(C=CC=C5S4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-((4-fluorophenyl)sulfonyl)pyrrolidin-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B3401846.png)




![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B3401898.png)
![N-(2,4-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B3401901.png)


![Benzyl 2-{[(benzyloxy)carbonyl]amino}-5-oxooxolane-2-carboxylate](/img/structure/B3401917.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propan-1-one](/img/structure/B3401919.png)
